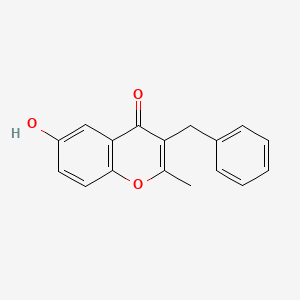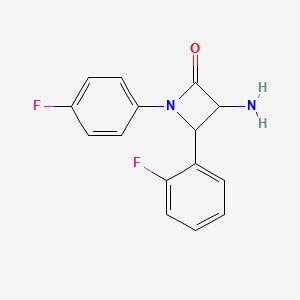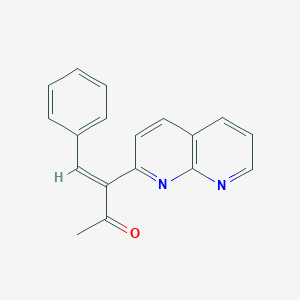![molecular formula C16H24Si2 B11852813 1,1,1,2,2-Pentamethyl-2-[(naphthalen-1-yl)methyl]disilane CAS No. 138421-50-8](/img/structure/B11852813.png)
1,1,1,2,2-Pentamethyl-2-[(naphthalen-1-yl)methyl]disilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,2,2-PENTAMETHYL-2-(NAPHTHALEN-1-YLMETHYL)DISILANE is a chemical compound with the molecular formula C15H22Si2 It is a member of the disilane family, characterized by the presence of two silicon atoms This compound is notable for its unique structure, which includes a naphthalene group attached to a disilane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,2,2-PENTAMETHYL-2-(NAPHTHALEN-1-YLMETHYL)DISILANE typically involves the reaction of naphthalene derivatives with disilane precursors. One common method includes the use of naphthylmethyl chloride and pentamethyldisilane in the presence of a catalyst such as a Lewis acid. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions often involve moderate temperatures and anhydrous solvents to ensure high yields and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency and scalability of the production process. Safety measures are crucial due to the reactivity of the disilane compounds and the potential hazards associated with large-scale chemical synthesis .
Chemical Reactions Analysis
Types of Reactions
1,1,1,2,2-PENTAMETHYL-2-(NAPHTHALEN-1-YLMETHYL)DISILANE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols or siloxanes, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. Reactions are typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Various silanes.
Substitution: Functionalized naphthalene derivatives.
Scientific Research Applications
1,1,1,2,2-PENTAMETHYL-2-(NAPHTHALEN-1-YLMETHYL)DISILANE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials and organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including as a component in novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1,1,2,2-PENTAMETHYL-2-(NAPHTHALEN-1-YLMETHYL)DISILANE involves its interaction with molecular targets through its silicon and naphthalene moieties. The compound can form stable complexes with various substrates, facilitating reactions such as catalysis and molecular recognition. The pathways involved include the formation of transient intermediates that undergo further transformations to yield the desired products.
Comparison with Similar Compounds
Similar Compounds
1,1,2,2,2-PENTAMETHYL-1-PHENYLDISILANE: Similar structure but with a phenyl group instead of a naphthalene group.
1,1,1,2,2-PENTAMETHYL-2-(1-NAPHTHYLETHYNYL)DISILANE: Contains an ethynyl linkage instead of a direct naphthylmethyl group.
Uniqueness
1,1,1,2,2-PENTAMETHYL-2-(NAPHTHALEN-1-YLMETHYL)DISILANE is unique due to its combination of a highly substituted disilane backbone with a naphthalene moiety. This structure imparts distinct chemical reactivity and potential for diverse applications compared to its analogs.
Properties
CAS No. |
138421-50-8 |
|---|---|
Molecular Formula |
C16H24Si2 |
Molecular Weight |
272.53 g/mol |
IUPAC Name |
dimethyl-(naphthalen-1-ylmethyl)-trimethylsilylsilane |
InChI |
InChI=1S/C16H24Si2/c1-17(2,3)18(4,5)13-15-11-8-10-14-9-6-7-12-16(14)15/h6-12H,13H2,1-5H3 |
InChI Key |
DYOKIGXTZRRSEK-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)[Si](C)(C)CC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


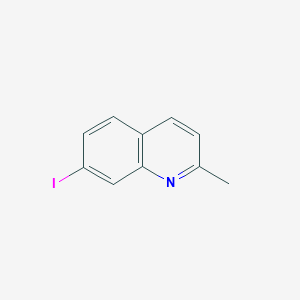
![2-(Chloromethyl)naphtho[1,2-b]thiophene 1,1-dioxide](/img/structure/B11852742.png)
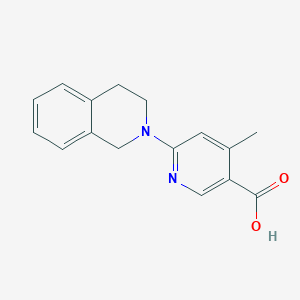
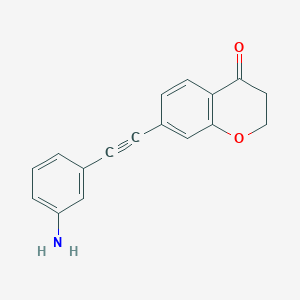



![4-(1,3-Dioxo-2-azaspiro[4.4]nonan-2-yl)benzoic acid](/img/structure/B11852772.png)
